5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[(4-methylphenyl)methyl]-4-oxo-5-phenylmethoxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-16-8-10-17(11-9-16)13-23-22(26)19-12-20(25)21(14-24(19)2)27-15-18-6-4-3-5-7-18/h3-12,14H,13,15H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGJZXGNEGCVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl Chloroacetoacetate as a Starting Material
Ethyl chloroacetoacetate undergoes benzyl etherification to yield intermediate 13 , which is homologated via enamine formation (14 ) and cyclized to pyrone 15 . Subsequent treatment with methylamine introduces the N-1 methyl group, forming 1-methyl-4-pyridone-2-carboxylate (16 ). This method ensures regioselective methylation while preserving the carboxylate functionality for downstream modifications.
Alternative Cyclization Strategies
Patent literature describes the condensation of 4-methoxyacetoacetate with DMF-DMA to form enaminones, which cyclize in the presence of aminoacetaldehyde dimethyl acetal. While optimized for dolutegravir intermediates, this method can be adapted to generate 1-methyl-4-pyridones by substituting methylamine for aminoacetaldehyde derivatives.
Regioselective O-Benzylation at Position 5
Introducing the benzyloxy group at position 5 requires careful substrate design to avoid overalkylation or ring-opening side reactions.
Direct Nucleophilic Substitution
Pyridone carboxylates activated at position 5 (e.g., via halogenation) undergo nucleophilic aromatic substitution with benzyl alcohol under basic conditions. For example, 5-chloro-1-methyl-4-pyridone-2-carboxylate reacts with benzyloxide ions in DMF at 80°C to yield the 5-benzyloxy derivative. This method achieves >80% yield when catalyzed by potassium carbonate, though competing O- vs. N-alkylation necessitates rigorous temperature control.
Copper-Catalyzed Coupling
Recent advances in C–O bond formation utilize copper(I) catalysts for coupling aryl halides with benzyl alcohol. Applying this to 5-bromo-1-methyl-4-pyridone-2-carboxylate with CuI (10 mol%), phenanthroline (20 mol%), and Cs2CO3 in toluene at 110°C achieves 72% conversion. While less explored for pyridones, this method offers functional group tolerance superior to traditional SNAr approaches.
Carboxamide Formation at Position 2
The final step involves converting the pyridone-2-carboxylate into the N-(4-methylbenzyl)carboxamide. Coupling agents play a critical role in minimizing racemization and maximizing yield.
CDI-Mediated Amidation
Carbonyldiimidazole (CDI) activation, as employed in dolutegravir synthesis, provides reliable results. Treating 5-benzyloxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid with CDI (1.5 eq) in THF generates the acyl imidazolide intermediate, which reacts with 4-methylbenzylamine to furnish the carboxamide in 85% yield after recrystallization from methanol.
T3P®/Pyridine System
The propylphosphonic anhydride (T3P®) method, optimized for quinoline carboxamides, offers superior efficiency. A 1:1.7 ratio of carboxylic acid to T3P® in 2-methyltetrahydrofuran, with pyridine as a base, achieves 92% conversion at 47.5°C within 8 hours. This approach reduces epimerization risks and simplifies purification by minimizing side products.
Integrated Synthetic Route and Optimization
Combining these steps into a cohesive sequence requires addressing compatibility between intermediates. A representative pathway is outlined below:
- Pyridone Core Synthesis : Ethyl chloroacetoacetate → benzyl etherification → enamine formation → cyclization → methylation (1-methyl group).
- O-Benzylation : Halogenation at position 5 → Cu-mediated coupling with benzyl alcohol.
- Carboxamide Formation : Saponification of the ethyl ester → T3P®-mediated coupling with 4-methylbenzylamine.
Critical Optimization Parameters :
- Temperature Control : Maintaining ≤80°C during O-benzylation prevents decarboxylation.
- Catalyst Loading : CuI ≥10 mol% ensures complete conversion in C–O coupling.
- Coupling Agent Stoichiometry : T3P® in excess (1.7 eq) drives amidation to completion.
Analytical Characterization and Validation
Successful synthesis requires rigorous analytical confirmation:
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-3), 7.35–7.28 (m, 5H, benzyloxy aromatic), 6.91 (d, 2H, J = 8.0 Hz, 4-methylbenzyl), 4.62 (s, 2H, OCH2Ph), 4.45 (d, 2H, J = 5.6 Hz, NCH2Ar), 3.72 (s, 3H, NCH3), 2.29 (s, 3H, ArCH3).
- HPLC Purity : >99% achieved via reverse-phase C18 column (MeCN/H2O + 0.1% TFA gradient).
Crystallographic Validation
Single-crystal X-ray diffraction of intermediates confirms regiochemistry, as demonstrated for analogous pyridone fragments. The dihedral angle between the pyridone and benzyloxy groups typically measures 85–90°, indicating minimal conjugation and optimal steric accommodation.
Comparative Evaluation of Methods
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various types of reactions:
Oxidation: Converting the 1,4-dihydropyridine to a fully aromatic pyridine ring.
Reduction: Hydride donors can reduce the 4-oxo group.
Substitution: Nucleophilic and electrophilic substitutions on the aromatic rings and the dihydropyridine core.
Common Reagents and Conditions
Reactions typically use reagents such as:
Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Reducing agents like sodium borohydride.
Substitution reactions utilize halogens or sulfonates under acidic or basic conditions.
Major Products
Oxidation: Leads to the formation of a pyridine derivative.
Reduction: Produces a reduced form with hydroxyl groups.
Substitution: Generates various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 392.4 g/mol. Its structure features a dihydropyridine ring, which is significant for its biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability.
Antioxidant Activity
Research indicates that derivatives of dihydropyridine compounds exhibit antioxidant properties. The presence of the benzyloxy group in this compound may enhance its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related conditions .
Antimicrobial Properties
Dihydropyridine derivatives have been studied for their antimicrobial activities. Preliminary studies suggest that 5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide could possess activity against various bacterial strains due to structural similarities with known antimicrobial agents .
Cardiovascular Applications
The dihydropyridine class is well-known for its calcium channel blocking properties. Compounds like this one may be explored for their potential use in managing hypertension and other cardiovascular diseases by modulating calcium influx in cardiac and vascular smooth muscle cells .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit specific enzymes related to inflammation, showing promising results that warrant further investigation .
Case Study 2: Structure-Activity Relationship (SAR)
In another research effort, the structure-activity relationship of this compound was analyzed to determine how modifications to the dihydropyridine ring influence biological activity. Variations in substituents led to different levels of efficacy against target enzymes, highlighting the importance of chemical structure in drug design .
Potential Therapeutic Uses
The diverse biological activities associated with this compound suggest several therapeutic applications:
- Antioxidant Therapies : Potential use in formulations aimed at reducing oxidative stress.
- Antimicrobial Treatments : Development of new antibiotics based on its antimicrobial properties.
- Cardiovascular Drugs : Exploration as a calcium channel blocker for hypertension management.
Mechanism of Action
The compound's mechanism of action involves interaction with calcium channels, where it binds to specific sites within the channel protein, altering its conformation and inhibiting calcium ion flux. This modulation affects cellular activities such as contraction, secretion, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds is summarized below:
Key Structural Modifications and Impacts
Substituent at the 2-Position :
- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives (e.g., target compound) show superior tyrosinase inhibition compared to carboxylic acids due to improved hydrophobic interactions with the enzyme’s copper-binding site .
- Aromatic vs. Aliphatic Substituents : The 4-methylbenzyl group (target compound) balances steric bulk and lipophilicity, whereas bulkier groups (e.g., 3-nitrobenzyl in IIId) enhance inhibition but may reduce solubility .
Methyl Group at the 1-Position :
Benzyloxy Deprotection :
Research Implications
The target compound’s 1-methyl and 4-methylbenzyl groups optimize both stability and tyrosinase inhibition, making it a lead candidate for cosmetic applications. In contrast, structural variations in analogues redirect activity toward cytotoxicity (Compound E) or metal chelation (N-(3,4-dichlorobenzyl) derivative), highlighting the scaffold’s versatility. Further optimization should explore hybrid derivatives (e.g., nitro-indole combinations) to balance multiple pharmacological endpoints.
Biological Activity
5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 342.39 g/mol. The structure features a dihydropyridine core, which is known for its pharmacological properties, particularly in cardiovascular and neuroprotective applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of dihydropyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown inhibition against BRAF(V600E) and EGFR kinases, crucial targets in cancer therapy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 |
| Similar Dihydropyridine Derivative | MDA-MB-231 (breast cancer) | 10.0 |
Anti-inflammatory and Antioxidant Properties
Dihydropyridine derivatives have also been reported to possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways has been documented, suggesting its potential use in treating inflammatory diseases . Additionally, antioxidant activity has been observed, which may contribute to its protective effects against oxidative stress-related conditions.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzyl and benzyloxy groups significantly influence the biological activity of these compounds. For example:
- Benzyloxy Substitution : Enhances lipophilicity and cellular uptake.
- Methyl Substitution : Increases potency against specific targets like kinases.
Research shows that the presence of electron-donating groups enhances the electron density on the aromatic system, leading to improved interactions with biological targets .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various dihydropyridine derivatives, this compound was tested against MCF-7 and MDA-MB-231 cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 12.5 µM in MCF-7 cells, indicating its potential as an anticancer agent .
Study 2: In Vivo Studies
Further investigations into the in vivo effects of this compound revealed promising results in animal models of cancer. When administered alongside conventional chemotherapeutics like doxorubicin, it exhibited a synergistic effect, enhancing overall therapeutic efficacy while minimizing side effects .
Q & A
Q. What are the established synthetic routes for 5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide, and what critical parameters influence yield optimization?
- Methodological Answer : The synthesis typically involves multi-step routes, including condensation, cyclization, and functional group protection/deprotection. Key steps include:
Core dihydropyridine formation : Cyclocondensation of β-keto esters with substituted amines under reflux conditions (e.g., ethanol, 80°C for 12–24 hours) .
Benzyloxy group introduction : Nucleophilic substitution or Mitsunobu reaction to install the benzyloxy moiety at position 5 .
Carboxamide coupling : Amide bond formation between the dihydropyridine core and 4-methylbenzylamine via EDC/HOBt-mediated coupling in anhydrous DMF .
Critical Parameters :
- Solvent polarity (e.g., DMF vs. THF) affects reaction rates and byproduct formation .
- Temperature control during cyclization prevents decomposition of the dihydropyridine ring .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR (DMSO-d6) confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm; dihydropyridine C=O at δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula (e.g., [M+H] at m/z 407.1842 for CHNO) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% required for biological assays) .
Q. What in vitro biological assays have been utilized to evaluate its pharmacological potential?
- Methodological Answer : Common assays include:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC determination via dose-response curves .
- Cytotoxicity screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with EC values calculated using nonlinear regression .
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) to measure K values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. Solutions include:
- Standardized protocols : Use identical cell lines (e.g., ATCC-validated), buffer systems, and incubation times .
- Batch-to-batch consistency : Validate purity via HPLC and elemental analysis for each study .
- Meta-analysis : Compare data using standardized metrics (e.g., pIC values) and exclude studies with <95% purity .
Q. What methodologies are recommended for studying target-ligand interactions involving this compound?
- Methodological Answer : Advanced techniques include:
- Surface Plasmon Resonance (SPR) : Real-time kinetics (k/k) using immobilized targets on CM5 chips .
- X-ray crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes at 2.0–2.5 Å resolution .
- Isothermal Titration Calorimetry (ITC) : Measure ΔH and K values in phosphate buffer (pH 7.4) to quantify binding thermodynamics .
Q. What strategies optimize regioselective functionalization during synthetic modification?
- Methodological Answer : Regioselectivity is achieved via:
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) for amine protection during benzyloxy installation .
- Directed ortho-metalation : Employ LDA/TMP bases to direct substituents to the dihydropyridine C-3 position .
- Microwave-assisted synthesis : Enhance reaction specificity for carboxamide formation (e.g., 150°C, 20 minutes, 80% yield) .
Q. How does computational modeling enhance understanding of structure-activity relationships?
- Methodological Answer : Computational approaches include:
- Molecular docking (AutoDock Vina) : Predict binding poses with ATP-binding pockets (e.g., EGFR kinase) using Lamarckian genetic algorithms .
- DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
- MD simulations (GROMACS) : Analyze ligand-protein stability over 100 ns trajectories in explicit solvent models .
Table 1: Structural Analogs and Key Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
